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Compound of Interest

Compound Name:
2-(3-Methoxyphenyl)quinoline-4-

carboxylic acid

Cat. No.: B189974 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-(3-
Methoxyphenyl)quinoline-4-carboxylic acid, a quinoline derivative of interest in medicinal

chemistry. This document details the synthetic approaches, spectroscopic characterization, and

potential biological significance of this compound.

Chemical Structure and Properties
2-(3-Methoxyphenyl)quinoline-4-carboxylic acid is a heterocyclic compound with the

molecular formula C₁₇H₁₃NO₃. Its structure consists of a quinoline core substituted with a

methoxyphenyl group at position 2 and a carboxylic acid group at position 4.
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Property Value Source

Molecular Formula C₁₇H₁₃NO₃ PubChem

IUPAC Name
2-(3-methoxyphenyl)quinoline-

4-carboxylic acid
PubChem

SMILES
COC1=CC=CC(=C1)C2=NC3=

CC=CC=C3C(=C2)C(=O)O
PubChem

InChI

InChI=1S/C17H13NO3/c1-21-

12-6-4-5-11(9-12)16-10-

14(17(19)20)13-7-2-3-8-

15(13)18-16/h2-10H,1H3,

(H,19,20)

PubChem

Monoisotopic Mass 279.08954 Da PubChem

Synthesis of 2-(3-Methoxyphenyl)quinoline-4-
carboxylic Acid
The synthesis of 2-aryl-quinoline-4-carboxylic acids is most commonly achieved through well-

established multicomponent reactions, namely the Doebner reaction and the Pfitzinger

reaction.

Doebner Reaction
The Doebner reaction provides a direct route to 2-substituted quinoline-4-carboxylic acids

through a one-pot condensation of an aniline, an aldehyde, and pyruvic acid.[1]

Workflow for the Doebner Synthesis of 2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid:
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Doebner reaction workflow.

Experimental Protocol (General):

A general procedure for the Doebner reaction involves the following steps:

Reaction Setup: In a round-bottom flask, dissolve aniline and 3-methoxybenzaldehyde in a

suitable solvent, such as ethanol.

Addition of Pyruvic Acid: Add pyruvic acid to the mixture. An acid catalyst, such as

hydrochloric acid or a Lewis acid, may be employed to facilitate the reaction.

Reaction Conditions: Heat the reaction mixture to reflux for several hours.

Workup and Purification: Upon completion, cool the reaction mixture and isolate the crude

product by filtration. The product can then be purified by recrystallization from an appropriate

solvent.

Pfitzinger Reaction
The Pfitzinger reaction is another powerful method for the synthesis of quinoline-4-carboxylic

acids, involving the condensation of isatin (or a substituted isatin) with a carbonyl compound

containing an α-methylene group in the presence of a strong base.[2][3][4][5][6]
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Workflow for the Pfitzinger Synthesis of 2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid:
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Pfitzinger reaction workflow.

Experimental Protocol (General):

A typical Pfitzinger synthesis protocol is as follows:

Hydrolysis of Isatin: Dissolve isatin in an aqueous solution of a strong base, such as

potassium hydroxide, to form the potassium salt of isatinic acid.

Condensation: Add 3-methoxyacetophenone to the reaction mixture.

Reaction Conditions: Heat the mixture to reflux for an extended period.

Workup and Purification: After cooling, dilute the reaction mixture with water and acidify with

a mineral acid (e.g., HCl) to precipitate the product. The crude 2-(3-
Methoxyphenyl)quinoline-4-carboxylic acid is then collected by filtration and purified by

recrystallization.

Spectroscopic Analysis for Structure Elucidation
The definitive structure of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid is confirmed

through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance

(NMR) spectroscopy and Mass Spectrometry (MS).
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Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental NMR data for 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid is not

readily available in the cited literature, the spectral data for the closely related tautomer, 2-(3-

methoxyphenyl)quinolin-4(1H)-one, provides valuable insight for spectral interpretation.[7]

¹H NMR Spectral Data of 2-(3-methoxyphenyl)quinolin-4(1H)-one (400 MHz, DMSO-d₆):[7]

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

11.70 s 1H N-H

8.11 dd, J = 8.1, 1.2 Hz 1H Ar-H

7.77 d, J = 8.3 Hz 1H Ar-H

7.71 – 7.64 m 1H Ar-H

7.50 t, J = 7.9 Hz 1H Ar-H

7.42 – 7.31 m 3H Ar-H

7.14 dd, J = 8.2, 1.9 Hz 1H Ar-H

6.37 s 1H Ar-H

3.87 s 3H O-CH₃

¹³C NMR Spectral Data of 2-(3-methoxyphenyl)quinolin-4(1H)-one (100 MHz, DMSO-d₆):[7]
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Chemical Shift (δ, ppm) Assignment

176.97 C=O

159.52 Ar-C

149.80 Ar-C

140.47 Ar-C

135.59 Ar-C

131.79 Ar-C

130.18 Ar-C

124.90 Ar-C

124.71 Ar-C

123.26 Ar-C

119.60 Ar-C

118.73 Ar-C

116.08 Ar-C

112.81 Ar-C

107.40 Ar-C

55.39 O-CH₃

Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and

fragmentation pattern of a compound. While experimental mass spectra for 2-(3-
Methoxyphenyl)quinoline-4-carboxylic acid are not available in the provided search results,

predicted data can be used for preliminary identification.

Predicted Mass Spectrometry Data:
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Adduct m/z

[M+H]⁺ 280.09682

[M+Na]⁺ 302.07876

[M-H]⁻ 278.08226

[M]⁺ 279.08899

General Fragmentation Pattern for Quinoline-4-Carboxylic Acids:

The fragmentation of quinoline-4-carboxylic acids under electron ionization typically involves

the loss of the carboxylic acid group (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da).[8]

Further fragmentation of the quinoline ring can also be observed.

Workflow for Mass Spectrometry Analysis:

Sample Introduction Ionization
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General workflow for mass spectrometry.

X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the three-

dimensional structure of a molecule. Although no specific crystal structure data for 2-(3-
Methoxyphenyl)quinoline-4-carboxylic acid has been found in the provided search results, a

general protocol for X-ray crystallography is outlined below.

Experimental Protocol (General):

Crystallization: High-quality single crystals of the compound are grown from a suitable

solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or

cooling.
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Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are

collected.

Structure Solution and Refinement: The collected diffraction data are used to solve the

crystal structure and refine the atomic positions to obtain a precise three-dimensional model

of the molecule.

Biological Significance and Signaling Pathway
Quinoline-4-carboxylic acid derivatives are known to exhibit a wide range of biological activities.

A significant area of research has focused on their role as inhibitors of dihydroorotate

dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.

Inhibition of DHODH Signaling Pathway:
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Inhibition of the DHODH pathway.

The inhibition of DHODH by quinoline-4-carboxylic acid derivatives disrupts the synthesis of

pyrimidines, which are essential for DNA and RNA replication. This makes DHODH an

attractive target for the development of anticancer and immunosuppressive agents.

Conclusion
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The structural elucidation of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid relies on a

combination of synthetic chemistry and advanced spectroscopic techniques. While specific

experimental data for this compound is limited in the public domain, established synthetic

routes like the Doebner and Pfitzinger reactions provide reliable methods for its preparation.

Spectroscopic analysis, guided by data from closely related compounds, allows for its structural

confirmation. The potential of this class of compounds as inhibitors of the DHODH pathway

underscores their importance in ongoing drug discovery and development efforts. Further

research to obtain detailed experimental spectroscopic and crystallographic data for the title

compound is warranted to fully characterize its properties and biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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